4,5-Dichlorophthalic anhydride

Photochemistry EPR Spectroscopy Radical Chemistry

4,5-Dichlorophthalic anhydride (4,5-DCPA) is a bifunctional aromatic building block delivering orthogonal reactivity unmatched by non-halogenated or isomeric analogs. The anhydride site reacts selectively with amines/alcohols, while the 4,5-dichloro pattern remains intact for late-stage Pd-catalyzed cross-coupling or nucleophilic aromatic substitution—enabling sequential imidization then aromatic elaboration. This 4,5-substitution pattern is critical: it yields solution-processable zinc phthalocyanines for OPV devices, AB₂-type hyperbranched poly(ester-imide)s with tunable thermal properties, and predictable hydrogen-bonded co-crystal architectures distinct from the 3,6-dichloro or tetrachloro isomers. Procure 4,5-DCPA when synthetic routes demand a phthalimide core followed by controlled aromatic functionalization—post-synthetic blending cannot remedy the wrong isomer.

Molecular Formula C8H2Cl2O3
Molecular Weight 217 g/mol
CAS No. 942-06-3
Cat. No. B1329375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichlorophthalic anhydride
CAS942-06-3
Molecular FormulaC8H2Cl2O3
Molecular Weight217 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)C(=O)OC2=O
InChIInChI=1S/C8H2Cl2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H
InChIKeyULSOWUBMELTORB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichlorophthalic Anhydride (CAS 942-06-3): Chemical Identity and Core Characteristics


4,5-Dichlorophthalic anhydride (4,5-DCPA, CAS 942-06-3) is a chlorinated aromatic anhydride of the formula C8H2Cl2O3 with a molecular weight of 217.01 g/mol, melting at 185–189 °C . It is a crystalline solid typically supplied at ≥98% purity . As a derivative of phthalic anhydride bearing two chlorine substituents at the 4- and 5-positions of the benzene ring, 4,5-DCPA serves as a bifunctional electrophilic building block. Its anhydride moiety undergoes ring-opening with nucleophiles (amines, alcohols, thiols), while the aryl chlorides enable transition metal-catalyzed cross-coupling or nucleophilic aromatic substitution, offering orthogonal reactivity not available in non-halogenated analogs [1]. This dual functionality positions 4,5-DCPA as a strategic intermediate in specialty polymer, dye/pigment, and pharmaceutical synthesis where both carboxylic acid/imide formation and subsequent aromatic elaboration are required.

Why 4,5-Dichlorophthalic Anhydride (CAS 942-06-3) Cannot Be Replaced by Other Chlorinated Phthalic Anhydrides


Chlorinated phthalic anhydrides are not interchangeable commodities. The number and position of chlorine substituents dictate the electronic environment of the aromatic ring, which in turn governs reactivity, regioselectivity, and the properties of derived materials. 4,5-DCPA bears chlorine atoms adjacent to each other on the same side of the ring, creating a distinct electronic and steric profile compared to its 3,6-dichloro isomer (CAS 4466-59-5) or the fully substituted tetrachlorophthalic anhydride (TCPA, CAS 117-08-8). These positional differences manifest as measurable divergence in photochemical radical behavior [1], supramolecular hydrogen-bonding geometry [2], and the thermal/mechanical performance of downstream polyimides. Selecting the incorrect isomer compromises not only synthetic yield but also the target material's functional properties—thermal stability, solubility, or crystallinity—in ways that post-synthetic blending cannot remedy. The evidence below quantifies precisely where 4,5-DCPA differs from its closest structural analogs.

4,5-Dichlorophthalic Anhydride (CAS 942-06-3): Quantitative Differentiation Evidence vs. Comparators


4,5-DCPA vs. TCPA: Divergent Photochemical Reactivity Confirmed by Time-Resolved EPR

Under identical photoreduction conditions in 2-propanol, 4,5-dichlorophthalic anhydride (4,5-DCPA) and tetrachlorophthalic anhydride (TCPA) exhibit qualitatively different radical intermediate formation. 4,5-DCPA generates exclusively an anion radical; TCPA produces neither detectable anion nor hydrogen adduct radicals [1]. This mechanistic divergence arises from chlorine substitution at the 4- and 5-positions blocking hydrogen adduct formation that occurs in unsubstituted phthalic anhydride and the 3,6-isomer.

Photochemistry EPR Spectroscopy Radical Chemistry

4,5-DCPA as a Phthalocyanine Precursor: Pd-Catalyzed Cyanation Yields Soluble Ester-Functionalized Phthalonitriles

4,5-Dichlorophthalates serve as direct precursors to dicyanophthalates via Pd-catalyzed two-fold cyanation with Zn(CN)₂, enabling a one-pot synthesis of zinc phthalocyanines bearing eight peripheral alkyl ester groups [1]. This route circumvents the poor solubility and low yields (<50%) encountered with the traditional octaacid intermediate route, providing a soluble precursor strategy not accessible with non-halogenated phthalates.

Phthalocyanine Synthesis Palladium Catalysis Dyes and Pigments

4,5-DCPA Enables Trifunctional Monomer Synthesis for Hyperbranched Poly(Ester-Imide)s

4,5-Dichlorophthalic anhydride serves as the key starting material for preparing a trifunctional monomer (ethyl-4-(4,5-dichlorophthalimido)benzoate) that undergoes subsequent nucleophilic aromatic substitution at both chlorine positions with 4-mercaptophenol, followed by acetylation and silylation [1]. This monomer architecture—incorporating both imide and ester functionalities—yields hyperbranched poly(ester-imide)s with distinct thermal and solubility profiles, a synthetic versatility not replicable with non-chlorinated or differently substituted phthalic anhydrides.

Hyperbranched Polymers Polyimides Monomer Design

Crystal Engineering: 4,5-DCPA vs. TCPA Form Distinct Hydrogen-Bonded Adducts with trans-Cinnamamide

Both 4,5-dichlorophthalic acid (the hydrolyzed form of 4,5-DCPA) and 3,4,5,6-tetrachlorophthalic acid form 1:2 adducts with trans-cinnamamide via cyclic hydrogen bonds. However, the distinct chlorine substitution pattern (4,5- vs. 3,4,5,6-) produces different crystal packing arrangements, demonstrating that chlorine position—not merely chlorine count—governs supramolecular assembly [1].

Crystal Engineering Supramolecular Chemistry Co-crystal Design

Reactivity with Amines and Thiosemicarbazide: Orthogonal Anhydride Opening and Aryl Chloride Retention

4,5-DCPA reacts with amines and thiosemicarbazide via selective anhydride ring-opening to yield phthalimide and dicarboxylic acid products (compounds 1–12) while preserving the aryl chlorides for subsequent elaboration [1]. DFT calculations (B3LYP/6-311G(d,p)) provide Fukui function reactivity descriptors confirming the anhydride carbonyls as the primary electrophilic sites, with the C–Cl bonds remaining intact under these conditions [1].

Nucleophilic Substitution Phthalimide Synthesis DFT Calculations

High-Value Application Scenarios for 4,5-Dichlorophthalic Anhydride (CAS 942-06-3)


Synthesis of Soluble, Ester-Functionalized Phthalocyanines for Organic Electronics and High-Performance Pigments

4,5-DCPA is the preferred starting material for preparing dicyanophthalates via Pd-catalyzed cyanation, enabling a one-pot route to zinc phthalocyanines with eight peripheral ester groups [1]. This soluble-precursor approach circumvents the severe solubility and yield limitations of the traditional octaacid intermediate route. Procure 4,5-DCPA when the target application requires solution-processable phthalocyanines for organic photovoltaic devices, non-linear optical materials, or high-performance pigments where ester functionalization is necessary for solubility and processability.

Synthesis of Hyperbranched Poly(Ester-Imide)s and Specialty Polyimides with Pendant Functionality

4,5-DCPA enables the preparation of trifunctional AB₂-type monomers by sequential imidization and nucleophilic aromatic substitution at both chlorine positions [1]. This monomer architecture yields hyperbranched poly(ester-imide)s with controlled branching and tunable thermal/mechanical properties. For polymer chemists synthesizing high-performance polyimides requiring post-imidization modification—such as grafting side chains, introducing cross-linking sites, or incorporating sulfur-containing linkages—4,5-DCPA provides the requisite orthogonal reactivity that non-halogenated phthalic anhydrides cannot offer.

Co-Crystal and Supramolecular Engineering Requiring Specific Chlorine Substitution Geometry

The 4,5-dichloro substitution pattern produces distinct hydrogen-bonded co-crystal architectures compared to the 3,4,5,6-tetrachloro analog when co-crystallized with trans-cinnamamide [1]. For crystal engineering applications—pharmaceutical co-crystals, organic semiconductors, or solid-state reactivity studies—where the exact three-dimensional packing dictates material performance, the specific 4,5-substitution pattern of 4,5-DCPA (or its acid form) yields predictable and distinct solid-state outcomes that cannot be achieved with other chlorinated phthalic anhydride isomers.

Multi-Step Organic Synthesis Requiring Orthogonal Anhydride and Aryl Chloride Reactivity

4,5-DCPA reacts selectively at the anhydride site with amines and thiosemicarbazide to form phthalimides or ring-opened dicarboxylic acids, while the 4,5-dichloro substituents remain intact for subsequent transformation [1]. This chemoselectivity is essential for building molecular complexity in pharmaceutical intermediates and functional materials. Procure 4,5-DCPA when the synthetic route requires installation of a phthalimide core followed by late-stage aromatic functionalization via Pd-catalyzed cross-coupling, nucleophilic aromatic substitution, or conversion to other halogenated derivatives.

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